molecular formula C16H12N2O2 B12875802 4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one

4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12875802
M. Wt: 264.28 g/mol
InChI Key: VRNQDHJNYABNSZ-GXDHUFHOSA-N
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Description

4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxazole ring fused with a benzylidene and an amino group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one typically involves a multi-step process. One common method starts with the condensation of 4-aminobenzaldehyde with 2-phenyloxazole-5(4H)-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the benzylidene linkage .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced benzyl compounds, and various substituted aromatic compounds .

Scientific Research Applications

4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one exerts its effects involves its interaction with various molecular targets. The compound can intercalate with DNA, disrupting its function and leading to cell death. It also interacts with proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one stands out due to its unique combination of an oxazole ring with a benzylidene and amino group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

(4E)-4-[(4-aminophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H12N2O2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H,17H2/b14-10+

InChI Key

VRNQDHJNYABNSZ-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)N)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)N)C(=O)O2

Origin of Product

United States

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